1,5-Dibenzyl-1,3,5-triazepane-2,4-dione
Description
1,5-Dibenzyl-1,3,5-triazepane-2,4-dione is a seven-membered heterocyclic compound containing three nitrogen atoms within its triazepane ring and two benzyl substituents at the 1- and 5-positions. The 2,4-dione moiety confers polarity and hydrogen-bonding capacity, which may influence its physicochemical properties and biological interactions. Structural characterization of such compounds often employs X-ray crystallography, with SHELX software (e.g., SHELXL) being a common tool for refinement .
Properties
CAS No. |
36107-51-4 |
|---|---|
Molecular Formula |
C18H19N3O2 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
1,5-dibenzyl-1,3,5-triazepane-2,4-dione |
InChI |
InChI=1S/C18H19N3O2/c22-17-19-18(23)21(14-16-9-5-2-6-10-16)12-11-20(17)13-15-7-3-1-4-8-15/h1-10H,11-14H2,(H,19,22,23) |
InChI Key |
COZOBWSJKVWTNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)NC(=O)N1CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dibenzyl-1,3,5-triazepane-2,4-dione typically involves cyclo-condensation reactions. One common method includes the reaction of benzylamine with phosgene, followed by cyclization with ammonium chloride . Another approach involves the use of nucleophilic or electrophilic substitution reactions with various reagents such as o-phenylenediamine, 2-aminobenzamide, and isothiocyanates .
Industrial Production Methods
Industrial production methods for 1,5-Dibenzyl-1,3,5-triazepane-2,4-dione often involve large-scale cyclo-condensation and cyclization reactions. These methods are optimized for high yield and purity, using automated reactors and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
1,5-Dibenzyl-1,3,5-triazepane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents such as hydrazonoyl chloride and pyrazoles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrazonoyl chloride in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted triazepane derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
1,5-Dibenzyl-1,3,5-triazepane-2,4-dione has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential as an antibacterial and antiviral agent.
Medicine: Investigated for its psychotropic and anticancer activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,5-Dibenzyl-1,3,5-triazepane-2,4-dione involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Imidazolidin-2,4-dione Derivatives (5-Membered Ring Analogs)
describes 3,5-disubstituted imidazolidin-2,4-diones (e.g., IM-3, IM-7), which share the 2,4-dione core but differ in ring size and substitution patterns. Key distinctions include:
- The benzyl groups may increase lipophilicity, altering solubility and membrane permeability relative to aryl-substituted imidazolidines.
- Synthetic Challenges : Imidazolidines are synthesized efficiently via Strecker reactions (70–74% yields), but triazepane-diones may require more complex cyclization steps, possibly reducing yields.
Benzodiazepine and Oxazepine Derivatives (7-Membered Heterocycles)
highlights benzo[b][1,4]diazepin and oxazepin derivatives fused with coumarin and tetrazole moieties. While these share a seven-membered ring, they incorporate oxygen or additional nitrogen atoms, differing significantly in electronic properties and applications:
- Functional Differences : The triazepane-dione lacks fused aromatic systems (e.g., coumarin in ), which are critical for π-π interactions in drug-receptor binding. Its simpler structure may favor metabolic stability over polycyclic analogs.
Thiadiazole-Fused Heterocycles
details thiadiazole derivatives synthesized via condensation reactions. Though structurally distinct, these compounds emphasize the role of sulfur in modulating electronic properties:
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